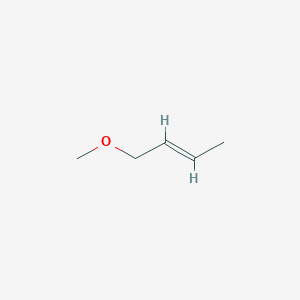

2-Butene, 1-methoxy-, (2E)-

Description

Contextual Significance in Modern Synthetic Methodologies

Alkyl enol ethers (AEEs) are recognized as highly versatile synthetic intermediates. nih.gov Their utility stems from the electron-rich nature of the carbon-carbon double bond, which makes them highly susceptible to attack by a wide range of electrophiles. wikipedia.org This inherent reactivity allows them to participate in a variety of bond-forming reactions, including metal-catalyzed processes and cycloadditions, leading to the construction of useful organic molecules. nih.govresearchgate.net

(2E)-1-Methoxy-2-butene serves as a valuable reagent and building block in several modern synthetic applications. Its structure allows for participation in electrophilic addition reactions, such as halogenation, where it reacts with halogens like bromine or chlorine to form vicinal dihalides. A notable application is in the field of asymmetric synthesis. For instance, the asymmetric hydroboration of (E)-2-methoxy-2-butene, an isomer of the title compound, using (-)-diisopinocampheylborane, followed by oxidation, yields chiral 3-methoxy-2-butanols with high enantiomeric excess (ee). researchgate.net This demonstrates the potential of methoxy-substituted butenes to serve as prochiral substrates for generating stereocenters with high fidelity.

More recently, the long-held view of enol ethers as mere quenching agents for Grubbs-type metathesis catalysts has been challenged. Groundbreaking research has demonstrated that cyclic enol ethers can, in fact, undergo effective ring-opening metathesis polymerization (ROMP). acs.org This discovery opens up a new class of monomers for ROMP and generates a novel type of degradable and depolymerizable polymer, suggesting that acyclic enol ethers like (2E)-1-methoxy-2-butene may also possess unexplored potential in this significant area of polymer chemistry. acs.org

Historical Trajectories of Related Enol Ethers in Organic Synthesis

The study of enol ethers has a rich history in organic chemistry. They are structurally related to enols, which are the tautomeric forms of carbonyl compounds, but are generally more stable and isolable due to the ether linkage. fiveable.me Historically, enol ethers were recognized for their utility in reactions where a stabilized enol-type nucleophile was required. Their synthesis could be achieved through various methods, including the elimination from halo ethers or the addition of alcohols to alkynes. unacademy.com

The advent of silyl (B83357) enol ethers in the mid-20th century represented a major advancement. wikipedia.org These compounds, prepared by reacting an enolate with a silyl halide, offered a more controlled and versatile way to generate and react enolate equivalents, particularly in landmark reactions like the Mukaiyama aldol (B89426) addition. wikipedia.org The prominence of silyl enol ethers led to a comparative decrease in attention toward simpler alkyl enol ethers. researchgate.net

Despite this shift, alkyl enol ethers have remained fundamentally important. Their ambiphilic nature, allowing them to react with both electrophiles and, in certain activated forms, nucleophiles, has secured their place in the synthetic chemist's toolbox. nih.govunacademy.com They continue to be employed in the synthesis of heterocycles and as key intermediates in the construction of natural products. researchgate.net The Williamson ether synthesis, a classic reaction, is also a fundamental method for preparing certain ethers and protecting alcohols, a strategy relevant to the broader class of ether compounds. masterorganicchemistry.com

Current Research Landscape and Identified Knowledge Gaps Pertaining to (2E)-1-Methoxy-2-butene

The current research involving enol ethers is multifaceted, with explorations into new catalytic systems and reaction types. A significant recent development is the stereospecific, base-catalyzed isomerization of allylic ethers to produce chiral enol ethers, a process that proceeds with high stereospecificity without the need for a transition metal catalyst. acs.org This highlights an ongoing effort to develop more sustainable and atom-economical synthetic methods.

Despite the broad utility of enol ethers, specific knowledge gaps pertaining to (2E)-1-methoxy-2-butene and its close relatives are apparent. A 2021 review noted that the intermolecular reactions of alkyl enol ethers have not been comprehensively reviewed, suggesting that the full scope of their reactivity with other functionalized molecules is an area ripe for further investigation. nih.gov While the compound's participation in certain reactions like halogenation is known, its potential in other important transformations, such as various types of cycloaddition reactions ([4+2], [2+2], dipolar), remains less explored compared to more activated dienophiles or dienes. libretexts.orglibretexts.org

Furthermore, while the direct alkylation of some endocyclic enol ethers has been studied, information on the direct alkylation of simple acyclic enol ethers like (2E)-1-methoxy-2-butene is scarce. syr.edu This represents a potential knowledge gap in C-C bond-forming reactions. The recent finding that cobalt complexes can catalyze the selective isomerization of various allyl ethers to either E- or Z-enol ethers also points to a developing area where the precise control over geometry is a key research focus. acs.org The full application of (2E)-1-methoxy-2-butene as a specific building block in the total synthesis of complex natural products is another area where its potential may not yet be fully realized.

Table 2: Asymmetric Hydroboration of Methoxy-2-butenes

| Substrate | Product | Enantiomeric Excess (ee) |

|---|---|---|

| (E)-2-methoxy-2-butene | (+)-(2R,3S)-3-methoxy-2-butanol | 90% |

This table is based on data from a study on the asymmetric hydroboration using (−)-diisopinocampheylborane. researchgate.net

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| (2E)-1-Methoxy-2-butene |

| (E)-2-methoxy-2-butene |

| (Z)-2-methoxy-2-butene |

| (-)-diisopinocampheylborane |

| (+)-(2R,3S)-3-methoxy-2-butanol |

| (-)-(2R,3R)-3-methoxy-2-butanol |

| Benzene |

| Bromine |

| Chlorine |

| Mukaiyama Aldol Reagent |

| Silyl enol ether |

| Toluene |

| trans-crotyl methyl ether |

| Trimethylsilyl chloride |

Structure

3D Structure

Propriétés

Numéro CAS |

10034-14-7 |

|---|---|

Formule moléculaire |

C5H10O |

Poids moléculaire |

86.13 g/mol |

Nom IUPAC |

1-methoxybut-2-ene |

InChI |

InChI=1S/C5H10O/c1-3-4-5-6-2/h3-4H,5H2,1-2H3 |

Clé InChI |

LQBZMLRJLRSDNW-UHFFFAOYSA-N |

SMILES |

CC=CCOC |

SMILES isomérique |

C/C=C/COC |

SMILES canonique |

CC=CCOC |

Origine du produit |

United States |

Advanced Synthetic Methodologies for 2e 1 Methoxy 2 Butene

Enantioselective and Diastereoselective Synthetic Pathways

The creation of the chiral center and the E-configured double bond in (2E)-1-methoxy-2-butene necessitates sophisticated synthetic strategies that can effectively control both enantioselectivity and diastereoselectivity.

Catalytic Asymmetric Synthesis Strategies Utilizing Chiral Ligands

Catalytic asymmetric synthesis has emerged as a powerful tool for the enantioselective formation of C-O bonds in allylic systems. Palladium-catalyzed asymmetric allylic alkylation (AAA) is a prominent method that could be adapted for the synthesis of (2E)-1-methoxy-2-butene. rsc.orgescholarship.orgnih.govmdpi.com In a potential pathway, a prochiral starting material, such as a derivative of crotyl alcohol (2-buten-1-ol), could undergo methoxylation in the presence of a palladium catalyst and a chiral ligand. nih.gov

The choice of the chiral ligand is crucial for inducing high enantioselectivity. Chiral phosphine (B1218219) ligands have been extensively studied and proven effective in various palladium-catalyzed asymmetric reactions. rsc.orgmdpi.comnih.gov For the synthesis of (2E)-1-methoxy-2-butene, a chiral phosphine ligand would coordinate to the palladium center, creating a chiral environment that directs the incoming methoxide (B1231860) nucleophile to one face of the π-allylpalladium intermediate, leading to the preferential formation of one enantiomer.

The general mechanism involves the initial coordination of the palladium(0) catalyst to the double bond of an allylic substrate, followed by oxidative addition to form a π-allylpalladium(II) complex. Subsequent nucleophilic attack by a methoxide source, delivered with facial selectivity dictated by the chiral ligand, would yield the desired (2E)-1-methoxy-2-butene and regenerate the palladium(0) catalyst. The use of bidentate chiral phosphine ligands can create a well-defined and rigid chiral pocket around the metal center, enhancing stereocontrol.

Table 1: Examples of Chiral Phosphine Ligands in Palladium-Catalyzed Asymmetric Allylic Alkylation

| Ligand Type | Key Features | Potential Application for (2E)-1-methoxy-2-butene Synthesis |

| Chiral Phosphine-Phosphite Ligands | Modular design allowing for fine-tuning of steric and electronic properties. | Could provide high enantioselectivity in the methoxylation of a crotyl-derived substrate. nih.gov |

| sSPhos | A bifunctional chiral monophosphine ligand. | Its steric bulk could effectively control the stereochemistry of the allylic methoxylation. nih.gov |

| Trost Ligands | Widely used diphosphine ligands known for high enantioselectivity in various AAA reactions. | Could be effective in controlling the enantioselective formation of the C-O bond. |

Chiral Auxiliary-Mediated Approaches to Stereocontrol

An alternative to catalytic asymmetric synthesis is the use of chiral auxiliaries. wikipedia.orgnih.govresearchgate.netsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be removed. wikipedia.org

For the synthesis of (2E)-1-methoxy-2-butene, a chiral auxiliary could be attached to a precursor molecule, for instance, by forming an ester or an amide with a derivative of crotonic acid. The chiral auxiliary would then direct a diastereoselective transformation, such as the reduction of a carbonyl group or the alkylation of an enolate, to set the desired stereocenter. Subsequent methylation of the resulting alcohol and removal of the chiral auxiliary would yield the target molecule.

Evans' oxazolidinone auxiliaries, for example, are widely used to control the stereochemistry of aldol (B89426) and alkylation reactions. researchgate.net A strategy could involve the acylation of an Evans auxiliary with crotonyl chloride. The resulting α,β-unsaturated imide could then undergo a diastereoselective conjugate addition of a methyl group, followed by reduction of the carbonyl and methylation of the resulting alcohol. Finally, cleavage of the auxiliary would furnish (2E)-1-methoxy-2-butene. The steric hindrance provided by the auxiliary would control the facial selectivity of the nucleophilic attack, leading to a high degree of diastereoselectivity.

Table 2: Common Chiral Auxiliaries and Their Potential Application

| Chiral Auxiliary | Class | Potential Application in the Synthesis of (2E)-1-methoxy-2-butene Precursors |

| Evans' Oxazolidinones | Oxazolidinone | Diastereoselective alkylation or conjugate addition to set the stereocenter. researchgate.net |

| Pseudoephedrine | Amino alcohol | Diastereoselective alkylation of an amide derivative. nih.gov |

| Camphorsultam | Sultam | Diastereoselective reactions involving the α-carbon to a carbonyl group. |

Stereocontrolled Olefin Metathesis Routes to (2E)-1-methoxy-2-butene

Olefin metathesis is a powerful and versatile reaction for the formation of carbon-carbon double bonds. organic-chemistry.org Cross-metathesis, in particular, offers a direct route to (2E)-1-methoxy-2-butene by reacting a simple alkene with a vinyl ether. beilstein-journals.orgrsc.orgresearchgate.net

A plausible cross-metathesis approach would involve the reaction of propylene (B89431) with methyl vinyl ether in the presence of a suitable ruthenium-based catalyst, such as a Grubbs-type catalyst. The catalyst would facilitate the cleavage and reformation of the double bonds, leading to the formation of (2E)-1-methoxy-2-butene and ethylene (B1197577) as a byproduct. The stereochemistry of the newly formed double bond is a critical aspect of this reaction. The selection of the appropriate catalyst and reaction conditions can influence the E/Z selectivity of the product. For many cross-metathesis reactions, the E-isomer is the thermodynamically favored product.

Ruthenium-based catalysts are generally preferred for their high functional group tolerance and stability. The mechanism involves the formation of a metallacyclobutane intermediate, which then undergoes a retro-[2+2] cycloaddition to yield the metathesis products.

Table 3: Ruthenium Catalysts for Olefin Metathesis

| Catalyst | Generation | Key Features | Potential for (E)-Selectivity |

| Grubbs' First-Generation Catalyst | First | Good activity for a range of metathesis reactions. | Generally provides mixtures of E and Z isomers. |

| Grubbs' Second-Generation Catalyst | Second | Higher activity and broader substrate scope. | Can favor the E-isomer, but selectivity varies. |

| Hoveyda-Grubbs Catalysts | Second | More stable and can be recycled. | Often exhibit good E/Z selectivity. |

Chemo- and Regioselective Functionalization Strategies for Olefinic and Etheric Moieties

The olefinic and etheric moieties in (2E)-1-methoxy-2-butene and its precursors offer opportunities for selective functionalization. rsc.orgmdpi.commdpi.com For instance, the double bond can undergo a variety of transformations, such as epoxidation, dihydroxylation, or hydrogenation, while the ether linkage is generally stable under many reaction conditions.

The regioselective functionalization of a precursor like crotyl alcohol is a key consideration. nih.gov For example, a Sharpless asymmetric epoxidation of crotyl alcohol would yield a chiral epoxy alcohol. Subsequent ring-opening of the epoxide with a methyl nucleophile, followed by methylation of the remaining hydroxyl group, could provide a route to a diastereomerically enriched precursor of the target molecule.

Furthermore, chemo- and regioselective C-H functionalization is an emerging area that could be applied to the synthesis of derivatives of (2E)-1-methoxy-2-butene. mdpi.comnih.gov For example, a palladium-catalyzed allylic C-H activation could introduce a new functional group at the C4 position, providing access to a range of analogs.

Integration of Green Chemistry Principles in the Synthesis of (2E)-1-methoxy-2-butene

The principles of green chemistry aim to design chemical processes that are environmentally benign. jk-sci.comwikipedia.orgprimescholars.comnih.gov In the context of synthesizing (2E)-1-methoxy-2-butene, several of these principles can be applied.

Atom Economy: The concept of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is a key metric. wikipedia.orgprimescholars.comnih.gov For example, an ideal cross-metathesis reaction that produces only the target molecule and a volatile byproduct like ethylene would have a high atom economy. In contrast, reactions that utilize stoichiometric reagents or protecting groups often have lower atom economies due to the generation of significant waste. wikipedia.org

Use of Catalysis: The use of catalytic methods, as discussed in the context of asymmetric synthesis and olefin metathesis, is a cornerstone of green chemistry. Catalysts allow for reactions to proceed with high efficiency and selectivity while being used in small amounts, thus reducing waste.

Safer Solvents and Reaction Conditions: The choice of solvent can have a significant impact on the environmental footprint of a synthesis. The development of reactions that can be performed in greener solvents, such as water or ionic liquids, or even under solvent-free conditions, is a major goal. researchgate.netrsc.org For instance, some palladium-catalyzed allylic alkylations can be performed in more environmentally friendly solvent systems. rsc.org Additionally, conducting reactions at ambient temperature and pressure reduces energy consumption.

Table 4: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in the Synthesis of (2E)-1-methoxy-2-butene |

| Atom Economy | Favoring catalytic addition and metathesis reactions over stoichiometric methods. wikipedia.orgprimescholars.comnih.gov |

| Catalysis | Employing palladium, ruthenium, or other transition metal catalysts to enable efficient and selective transformations. |

| Safer Solvents | Exploring the use of water, ionic liquids, or solvent-free conditions for key synthetic steps. researchgate.netrsc.org |

| Energy Efficiency | Developing reactions that proceed at or near ambient temperature and pressure. |

By integrating these advanced synthetic methodologies and green chemistry principles, the synthesis of (2E)-1-methoxy-2-butene can be achieved with high levels of stereocontrol and environmental responsibility.

Mechanistic Elucidation of Reactions Involving 2e 1 Methoxy 2 Butene

Detailed Reaction Pathways and Transition State Analysis

The presence of both a double bond and an electron-donating methoxy (B1213986) group in (2E)-1-methoxy-2-butene dictates its reactivity, primarily in electrophilic additions and pericyclic reactions.

Electrophilic Addition Mechanisms Across the Double Bond

Electrophilic addition to (2E)-1-methoxy-2-butene is a characteristic reaction, driven by the high electron density of the π-bond, which is further enhanced by the +M (mesomeric) effect of the adjacent methoxy group. The general mechanism proceeds through a two-step pathway involving the formation of a carbocation intermediate. meta-synthesis.comresearchgate.net

The reaction is initiated by the attack of the alkene's π-electrons on an electrophile (E⁺). This can lead to two possible carbocation intermediates due to the unsymmetrical nature of the molecule relative to the double bond. The methoxy group plays a crucial role in stabilizing an adjacent positive charge through resonance. Consequently, the protonation or attack by the electrophile will preferentially occur at the C3 carbon, leading to the formation of a more stable, resonance-stabilized oxocarbenium ion intermediate. This regioselectivity is an illustration of Markovnikov's rule, which states that in the addition of an acid to an unsymmetrical alkene, the hydrogen attaches to the carbon with more hydrogen atoms, leading to the more stable carbocation. researchgate.net

The transition state for the initial electrophilic attack resembles the structure of the resulting carbocation. Therefore, the transition state leading to the more stable oxocarbenium ion will have a lower activation energy and will be favored. meta-synthesis.com The second step involves the rapid attack of a nucleophile (Nu⁻) on the carbocation, yielding the final addition product. researchgate.net

Pericyclic Reaction Pathways, Including Cycloadditions and Rearrangements

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edu (2E)-1-methoxy-2-butene, as an electron-rich alkene, is an excellent substrate for various types of pericyclic reactions.

Cycloaddition Reactions:

[2+2] Cycloadditions: Photochemical [2+2] cycloadditions with ketones or other alkenes can occur, leading to the formation of four-membered rings. These reactions often proceed via a triplet excited state. tum.de The regioselectivity and stereoselectivity of these reactions can be influenced by the nature of the reactants and the reaction conditions. rsc.org

[3+2] Cycloadditions: This compound can react as the dipolarophile with 1,3-dipoles such as nitrones or azides to form five-membered heterocyclic rings. Theoretical studies on similar vinyl ethers show that these reactions can be highly regioselective and stereoselective, with the activation energies being influenced by substituents and solvent effects. shd-pub.org.rsdoaj.org Catalytic enantioselective versions of these reactions have been developed using chiral phosphoric acids. nih.gov

[4+2] Cycloadditions (Diels-Alder Reactions): While less common for a simple alkene, (2E)-1-methoxy-2-butene can act as a dienophile in reactions with dienes, particularly in inverse-electron-demand Diels-Alder reactions where it reacts with an electron-poor diene. rsc.org The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. masterorganicchemistry.com

Rearrangement Reactions:

Claisen Rearrangement: If appropriately substituted to form an allyl vinyl ether, a nih.govnih.gov-sigmatropic rearrangement known as the Claisen rearrangement can occur. This is a thermally-induced, concerted process that proceeds through a highly ordered, chair-like six-membered transition state to form a γ,δ-unsaturated carbonyl compound. mdpi.com

Ene Reactions: (2E)-1-methoxy-2-butene contains allylic hydrogens and can participate as the 'ene' component in an ene reaction with a suitable 'enophile' (e.g., an electron-deficient alkene or carbonyl compound). This reaction involves the transfer of an allylic hydrogen and a reorganization of the π-systems to form a new carbon-carbon single bond. aip.org

Stereochemical Course and Origin of Selectivity in Transformations

The stereochemistry of reactions involving (2E)-1-methoxy-2-butene is a critical aspect, often dictated by the geometry of the starting material and the reaction mechanism. Many reactions are stereoselective, favoring the formation of one stereoisomer over another, or stereospecific, where different stereoisomers of the reactant give different stereoisomers of the product. slideshare.netchemistrysteps.com

A notable example is the asymmetric hydroboration of (E)- and (Z)-2-methoxy-2-butene. The hydroboration of (2E)-1-methoxy-2-butene (referred to as (E)-2-methoxy-2-butene in the study) with (-)-diisopinocampheylborane in THF at -25°C, followed by oxidation, yields (-)-[2R,3R]-3-methoxy-2-butanol with an enantiomeric excess (ee) of over 97%. In contrast, the (Z)-isomer under the same conditions produces (+)-[2R,3S]-3-methoxy-2-butanol with 90% ee. researchgate.net This high degree of stereoselectivity arises from the specific transition state geometry where the chiral borane (B79455) reagent approaches the double bond from the less hindered face, and the substituents on the alkene direct the orientation of the approach.

| Starting Material | Reagent | Product | Enantiomeric Excess (ee) |

| (2E)-1-methoxy-2-butene | (-)-Diisopinocampheylborane | (-)-[2R,3R]-3-methoxy-2-butanol | >97% |

| (2Z)-1-methoxy-2-butene | (-)-Diisopinocampheylborane | (+)-[2R,3S]-3-methoxy-2-butanol | 90% |

Table 1: Stereochemical Outcome of Asymmetric Hydroboration. researchgate.net

In cycloaddition reactions, the stereochemistry is also well-defined. For instance, the Diels-Alder reaction is a syn addition to the dienophile, meaning that substituents that are cis on the dienophile remain cis in the product. masterorganicchemistry.com The stereoselectivity in other reactions, such as photocycloadditions, can be highly dependent on factors like solvent polarity. tum.de For example, in the Peterson olefination to form vinyl ethers, non-polar solvents can favor the formation of the Z-isomer, while more polar solvents increase the amount of the E-isomer. nih.gov

Kinetic and Thermodynamic Parameters Governing Reactivity

The reactivity of (2E)-1-methoxy-2-butene is governed by both kinetic and thermodynamic factors. Kinetic control refers to the product that is formed fastest (lowest activation energy), while thermodynamic control refers to the most stable product that predominates at equilibrium.

Thermodynamic Parameters: Thermodynamic data for the isomerization between related methoxybutenes have been determined. For the isomerization of 2-methoxy-1-butene (B13941224) to trans-2-methoxy-2-butene (an older name for (2E)-1-methoxy-2-butene), the standard enthalpy of reaction (ΔrH°) is -10.3 ± 0.6 kJ/mol in the liquid phase (cyclohexane solvent). nist.gov This indicates that (2E)-1-methoxy-2-butene is thermodynamically more stable than its isomer 2-methoxy-1-butene.

| Reaction | ΔrH° (kJ/mol) | Phase/Solvent |

| 2-Methoxy-1-butene ⇌ (2E)-1-methoxy-2-butene | -10.3 ± 0.6 | Liquid/Cyclohexane |

Table 2: Enthalpy of Isomerization for a Related Methoxybutene. nist.gov

Kinetic Parameters: While specific kinetic data for (2E)-1-methoxy-2-butene are scarce, data for simpler vinyl ethers provide insight. The rate constants for the reaction of vinyl methyl ether and ethyl vinyl ether with various radicals have been measured. For instance, the reaction of ethyl vinyl ether with OH radicals has a temperature-dependent rate constant described by the Arrhenius expression k = (1.55 ± 0.25) × 10⁻¹¹ exp[(445 ± 13)/T] cm³ molecule⁻¹ s⁻¹. rsc.org The activation energies for the decomposition of various vinyl ethers have been calculated to be quite high, in the range of 180-190 kJ/mol for the thermally neutral reaction, indicating their relative thermal stability towards unimolecular decomposition. pleiades.online

In electrophilic additions, the rate is influenced by the stability of the carbocation intermediate. The electron-donating methoxy group stabilizes the transition state, leading to a faster reaction rate compared to unsubstituted alkenes. ontosight.ai For pericyclic reactions, activation energies are influenced by the electronic nature of the reactants and the solvent. Computational studies on [3+2] cycloadditions of vinyl ethers have shown that the inclusion of solvent effects increases the activation energies. shd-pub.org.rsdoaj.org

Investigation of Solvent Effects and Catalysis in Reaction Mechanisms

Solvents and catalysts can profoundly influence the rate, selectivity, and even the mechanism of reactions involving (2E)-1-methoxy-2-butene.

Solvent Effects: The choice of solvent can alter the course of a reaction. In electrophilic additions, polar protic solvents can stabilize the charged carbocation intermediate, facilitating the reaction. Moreover, the solvent itself can act as a nucleophile. For example, if the electrophilic addition of HBr is carried out in water, a mixture of the bromo-adduct and the corresponding alcohol (from the addition of water) can be formed. nih.gov In pericyclic reactions, solvent polarity can impact the stereoselectivity. An intramolecular [2+2] photocycloaddition of a vinyl ether tethered to a naphthoquinone showed a reversal in diastereoselectivity when changing from a non-polar solvent to a more polar one, highlighting the role of solvation in the transition states. tum.de

Catalysis:

Acid Catalysis: Electrophilic additions to alkenes, such as hydration, are often catalyzed by strong acids. The acid protonates the alkene, initiating the reaction. researchgate.net

Lewis Acid Catalysis: Lewis acids are frequently used to accelerate pericyclic reactions, such as the Diels-Alder reaction. They coordinate to one of the reactants, lowering the energy of the LUMO and enhancing the reaction rate and selectivity. aip.org

Transition Metal Catalysis: A wide range of transition metal complexes can catalyze reactions of vinyl ethers. For example, platinum(II) complexes can catalyze [3+2] cycloadditions of propargyl ethers with vinyl ethers. beilstein-journals.org Iridium complexes have been shown to catalyze the successive activation of C-H and C-O bonds in vinyl ethers. mdpi.com Rhodium(I) complexes can catalyze the transformation of propargyl vinyl ethers into dienals through a metal-mediated pericyclic process. psu.edu These catalysts often operate by providing a lower-energy pathway through the formation of organometallic intermediates.

Applications of 2e 1 Methoxy 2 Butene As a Versatile Synthetic Intermediate

Role in Diverse Carbon-Carbon Bond Forming Reactions

The unique combination of an alkene and an ether functional group in (2E)-1-methoxy-2-butene makes it a reactive partner in several carbon-carbon bond-forming reactions. These reactions are fundamental in organic synthesis for constructing the carbon skeletons of more elaborate molecules.

Diels-Alder Cycloadditions and Related Pericyclic Processes

The Diels-Alder reaction is a powerful tool for forming six-membered rings, and it involves the reaction of a conjugated diene with a dienophile (an alkene). wikipedia.org (2E)-1-Methoxy-2-butene can act as a dienophile in these reactions. The presence of the electron-donating methoxy (B1213986) group can influence the reactivity and regioselectivity of the cycloaddition. masterorganicchemistry.com

Related pericyclic reactions, which are concerted reactions that proceed through a cyclic transition state, also represent a key area of reactivity for this compound. researchgate.netchemtube3d.com These reactions, like the Diels-Alder reaction, are valuable for their ability to form multiple bonds and stereocenters in a single step. 182.160.97

A notable example of a related pericyclic reaction is the Claisen rearrangement, a -sigmatropic rearrangement. 182.160.97

Cross-Coupling Reactions (e.g., Heck, Suzuki, Sonogashira)

Cross-coupling reactions, which form a carbon-carbon bond between two different starting materials, are a cornerstone of modern organic synthesis. Several of these reactions, often catalyzed by palladium complexes, can utilize alkene substrates.

Heck Reaction: This reaction typically couples an unsaturated halide or triflate with an alkene. nih.govmasterorganicchemistry.com While the direct use of (2E)-1-methoxy-2-butene in published Heck reactions is not extensively documented, the general mechanism allows for the arylation or vinylation of alkenes, suggesting its potential as a substrate. uwindsor.ca The regioselectivity of the Heck reaction can be influenced by various factors, including the electronic properties of the alkene. ntu.edu.sg

Suzuki Reaction: The Suzuki reaction is a versatile cross-coupling method that joins an organoboron compound with a halide or triflate, catalyzed by a palladium complex. wikipedia.orgfishersci.fr This reaction is widely used for synthesizing biaryls, styrenes, and polyolefins. researchgate.net While the primary substrates are organoboron compounds and halides, variations of the reaction can involve different coupling partners.

Sonogashira Reaction: This reaction couples a terminal alkyne with an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. libretexts.orgmdpi.com While (2E)-1-methoxy-2-butene is not a direct substrate in the standard Sonogashira reaction, its derivatives or related structures could potentially participate in similar cross-coupling transformations.

A recent study developed a method for synthesizing (E)-1-aryl-2-buten-1-ones through the direct cross-coupling of aryl bromides with lithium 1-methoxy-1,3-butadienes, which can be considered a related structural motif. rug.nl

Allylation and Related Nucleophilic Addition Processes

The double bond in (2E)-1-methoxy-2-butene can undergo addition reactions. In particular, the allylic position (the carbon atom adjacent to the double bond) is susceptible to reactions.

Nucleophilic addition reactions, where a nucleophile attacks an electron-deficient center, are a fundamental class of reactions in organic chemistry. acs.org The electron-donating nature of the methoxy group in (2E)-1-methoxy-2-butene can influence the reactivity of the double bond towards electrophiles. For instance, in halogenation reactions, the π-electrons of the double bond interact with the halogen, leading to the formation of a cyclic halonium ion intermediate. libretexts.org

Precursor in the Synthesis of Complex Organic Molecules and Natural Products

The reactivity of (2E)-1-methoxy-2-butene makes it a useful starting material or intermediate in the synthesis of more complex molecules, including natural products.

One notable application is in asymmetric hydroboration. The asymmetric hydroboration of (2E)-1-methoxy-2-butene using diisopinocampheylborane, followed by oxidation, yields optically active (-)-[2R,3R]-3-methoxy-2-butanol with high enantiomeric excess. This product can then be converted to (-)-[2R,3R]-butane-2,3-diol, a chiral diol. researchgate.net

Utilization in Polymerization Chemistry as a Monomer for Advanced Materials

(2E)-1-Methoxy-2-butene can be used in the production of polymers. Alkenes, in general, can serve as monomers in polymerization reactions to form a wide variety of materials. google.com The specific properties of the resulting polymer would be influenced by the methoxy group present in the monomer unit.

Development of Novel Reagents and Catalysts Derived from (2E)-1-Methoxy-2-butene

While direct applications are not extensively reported, the structural features of (2E)-1-methoxy-2-butene suggest its potential for modification into novel reagents or ligands for catalysis. The double bond and the ether linkage provide handles for further functionalization to create more complex molecules that could act as catalysts or reagents in other chemical transformations.

Computational Chemistry and Quantum Mechanical Investigations of 2e 1 Methoxy 2 Butene

Electronic Structure and Bonding Analysis

The electronic structure of a molecule is fundamental to understanding its chemical behavior. For (2E)-1-methoxy-2-butene, computational methods offer a powerful toolkit to dissect its bonding characteristics, molecular orbitals, and the distribution of electron density.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying organic molecules like (2E)-1-methoxy-2-butene. DFT calculations can elucidate the nature of its molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting reactivity.

The HOMO of (2E)-1-methoxy-2-butene is expected to be primarily localized on the carbon-carbon double bond (C=C), reflecting its nucleophilic character. The presence of the electron-donating methoxy (B1213986) group (-OCH3) raises the energy of the HOMO, making the molecule more susceptible to electrophilic attack compared to unsubstituted butene. The LUMO, conversely, would be an antibonding π* orbital associated with the C=C bond, which can accept electron density in reactions with nucleophiles.

DFT calculations also provide a detailed picture of the charge distribution within the molecule. The oxygen atom of the methoxy group, being highly electronegative, will exhibit a partial negative charge, while the adjacent carbon atoms will carry partial positive charges. This charge polarization influences the molecule's intermolecular interactions and its behavior in polar solvents.

Table 1: Illustrative Calculated Electronic Properties of (2E)-1-methoxy-2-butene (Conceptual)

| Property | Description | Predicted Characteristic |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relatively high due to the electron-donating methoxy group. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Typical for an alkene, representing the π* orbital. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | A key indicator of chemical reactivity and stability. |

| Mulliken Atomic Charges | Partial charges on individual atoms. | Negative charge on oxygen, positive on adjacent carbons. |

Note: This table is illustrative and conceptual. Actual values would be obtained from specific DFT calculations (e.g., using a functional like B3LYP with a basis set such as 6-31G).*

For a more rigorous description of the electronic structure, ab initio methods, which are based on first principles without empirical parameterization, can be employed. wikipedia.org Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding, can provide highly accurate electronic energies and properties. nih.gov

These high-level calculations are particularly valuable for benchmarking the results from more approximate methods like DFT and for investigating systems where electron correlation effects are significant. For (2E)-1-methoxy-2-butene, ab initio calculations can refine the understanding of its ionization potential, electron affinity, and the subtle interplay of electronic effects that govern its structure and reactivity. For instance, ab initio methods are instrumental in accurately predicting the electronic states involved in photochemical reactions. uol.de

Computational Modeling of Reaction Mechanisms and Energetics

Computational chemistry is an indispensable tool for mapping out the intricate details of chemical reactions, including the identification of transient species like transition states and the determination of reaction energy barriers.

A transition state (TS) represents the highest energy point along a reaction coordinate, and its structure is key to understanding the mechanism of a chemical transformation. Computational methods, particularly DFT, can be used to locate and characterize the geometry of transition states for reactions involving (2E)-1-methoxy-2-butene. For example, in an electrophilic addition to the double bond, the transition state would feature the partial formation of a new bond with the electrophile and the partial breaking of the π-bond of the alkene.

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. acs.org An IRC analysis traces the reaction pathway downhill from the transition state to the reactants and products, confirming that the located TS indeed connects the desired minima on the potential energy surface. ic.ac.uk This provides a detailed, step-by-step visualization of the geometric changes that occur during the reaction. smu.edu

By calculating the energies of the reactants, transition states, intermediates, and products, a complete energetic profile of a reaction can be constructed. The difference in energy between the reactants and the transition state defines the activation energy or reaction barrier, a critical factor in determining the reaction rate.

For (2E)-1-methoxy-2-butene, computational studies can predict the activation barriers for various transformations, such as electrophilic additions, cycloadditions, or rearrangements. For instance, theoretical studies on the isomerization of allylic ethers have shown that computational methods can predict reaction barriers and explain regioselectivity. sioc-journal.cn In the absence of a catalyst, the isomerization of an allylic ether has a high computed potential energy barrier, which is significantly lowered by the introduction of a catalyst like gold. sioc-journal.cn

Table 2: Conceptual Energetic Data for a Hypothetical Electrophilic Addition to (2E)-1-methoxy-2-butene

| Species | Relative Energy (kcal/mol) |

| Reactants ((2E)-1-methoxy-2-butene + E+) | 0.0 |

| Transition State | ΔG‡ |

| Intermediate (Carbocation) | ΔG_int |

| Products | ΔG_rxn |

Note: E+ represents a generic electrophile. The values (ΔG‡, ΔG_int, ΔG_rxn) would be determined from quantum mechanical calculations and are indicative of the reaction's feasibility and kinetics.

Conformational Preferences and Stereoisomerism Analysis

The three-dimensional structure of (2E)-1-methoxy-2-butene is not static; rotation around single bonds leads to different conformations. Additionally, the presence of the double bond gives rise to stereoisomerism.

The (2E) designation specifies the trans configuration of the substituents about the C=C double bond. The alternative stereoisomer would be (2Z)-1-methoxy-2-butene. Computational methods can be used to calculate the relative energies of these stereoisomers to determine their thermodynamic stability.

Furthermore, rotation around the C-O and C-C single bonds leads to various conformers. The conformational landscape of (2E)-1-methoxy-2-butene is influenced by steric and electronic factors, including allylic strain. Allylic strain arises from the interaction between substituents on the sp2 carbon of the double bond and the substituents on the adjacent sp3 carbon. Computational conformational searches can identify the lowest energy conformers and the energy barriers between them. For acyclic compounds with double bonds, there is a preference for conformations that minimize this strain. acs.org For instance, in 1-butene, the molecule preferentially adopts a conformation where a C-H bond on the CH2 group eclipses the C=C double bond. acs.org A similar principle would apply to (2E)-1-methoxy-2-butene, influencing the orientation of the methoxy group relative to the double bond.

Spectroscopic Property Prediction from Theoretical Models

The prediction of spectroscopic properties through theoretical models has become an indispensable tool in modern chemistry, offering insights that complement and guide experimental work. For molecules like (2E)-1-methoxy-2-butene, computational chemistry, particularly methods rooted in quantum mechanics, allows for the a priori determination of spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are invaluable for structural elucidation, conformational analysis, and understanding the electronic environment of the molecule.

Quantum mechanical calculations, especially those employing Density Functional Theory (TDFT), are the workhorses for predicting spectroscopic parameters. researchgate.net These methods model the electronic structure of a molecule to derive properties that govern its interaction with electromagnetic radiation. The accuracy of these predictions is highly dependent on the chosen level of theory, which includes the functional (e.g., B3LYP, PBE0, M06-2X) and the basis set (e.g., 6-31G*, cc-pVTZ). acs.orgmdpi.com For enhanced accuracy, especially in complex molecules, factors such as solvent effects and the contributions of different conformers must be considered. acs.orgliverpool.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy Prediction

Theoretical models can predict the chemical shifts (δ) for ¹H and ¹³C nuclei with a high degree of accuracy. The most common approach is the Gauge-Independent Atomic Orbital (GIAO) method, though others like the Continuous Set of Gauge Transformations (CSGT) are also used. acs.orgliverpool.ac.uk The calculation involves determining the magnetic shielding tensor for each nucleus, which is then referenced against a standard, typically tetramethylsilane (B1202638) (TMS), to yield the chemical shift.

For (2E)-1-methoxy-2-butene, a theoretical prediction would involve first optimizing the molecule's geometry at a chosen level of theory. Subsequently, the NMR shielding constants are calculated for this geometry. More advanced protocols would involve a conformational search to identify all stable low-energy conformers, calculating their respective NMR properties, and then averaging the chemical shifts based on their Boltzmann population distribution. acs.org

Table 1: Exemplary Predicted ¹H and ¹³C NMR Chemical Shifts for (2E)-1-methoxy-2-butene

The following table presents hypothetical ¹H and ¹³C NMR chemical shift values for (2E)-1-methoxy-2-butene, which are representative of what would be expected from DFT calculations (e.g., using the B3LYP functional). Experimental values for the closely related (E)-but-2-ene show olefinic proton signals around 5.5 ppm and methyl proton signals at approximately 1.6 ppm. docbrown.info The presence of the methoxy group is expected to influence these values.

| Atom Name (Structure) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H₃C-CH= | ~ 1.7 | ~ 17.8 |

| =CH-CH₃ | ~ 5.6 | ~ 128.5 |

| =CH-CH₂- | ~ 5.8 | ~ 130.2 |

| -CH₂-O- | ~ 3.9 | ~ 73.5 |

| -O-CH₃ | ~ 3.3 | ~ 58.1 |

Note: These are illustrative values. Actual calculated shifts can vary based on the level of theory (functional, basis set) and the inclusion of solvent and conformational effects.

The accuracy of such predictions has been shown to be significantly improved by using long-range corrected functionals and appropriately large basis sets. acs.orgacs.org For complex organic molecules, mean absolute errors for ¹³C NMR chemical shifts can be reduced to around 1.1 ppm with robust computational schemes. researchgate.net

Infrared (IR) Spectroscopy Prediction

Theoretical models predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an IR spectrum. diva-portal.org These calculations are typically performed after a geometry optimization to ensure the molecule is at a stationary point on the potential energy surface. The output provides the frequencies of the normal modes of vibration and their corresponding intensities.

For (2E)-1-methoxy-2-butene, key vibrational modes would include the C-H stretches of the methyl and methylene (B1212753) groups, the C=C double bond stretch, and the C-O ether bond stretches. Due to systematic errors in harmonic frequency calculations (which assume vibrations are perfectly harmonic), calculated frequencies are often scaled by an empirical factor to better match experimental data. scienceasia.org

Table 2: Representative Predicted IR Vibrational Frequencies for (2E)-1-methoxy-2-butene

This table shows representative vibrational frequencies that would be anticipated from a quantum mechanical calculation for the primary functional groups in (2E)-1-methoxy-2-butene.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| C-H Stretch (sp²) | =C-H | ~ 3100 - 3000 | Medium |

| C-H Stretch (sp³) | -C-H | ~ 3000 - 2850 | Strong |

| C=C Stretch | Alkene | ~ 1680 - 1665 | Medium-Weak (trans) |

| C-O-C Stretch (asymmetric) | Ether | ~ 1150 - 1085 | Strong |

| =C-H Bend (out-of-plane) | trans-Alkene | ~ 980 - 960 | Strong |

Note: These are characteristic frequency ranges. The precise calculated values depend on the computational method. Experimental spectra of related compounds like 2-methyl-2-butene (B146552) show the C=C stretch around 1660 cm⁻¹. docbrown.info

Advanced computational methods can also account for anharmonicity, which describes the deviation of molecular vibrations from simple harmonic motion. researchgate.net Such calculations, while more computationally expensive, can provide a more accurate reproduction of the experimental IR spectrum, including overtones and combination bands. researchgate.net The integration of machine learning with first-principles calculations is also an emerging strategy to achieve highly accurate predictions of IR spectra for complex systems at finite temperatures. arxiv.org

Advanced Spectroscopic and Spectrometric Characterization of 2e 1 Methoxy 2 Butene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules. For (2E)-1-methoxy-2-butene, a detailed analysis of its one-dimensional and two-dimensional NMR spectra provides unambiguous evidence of its molecular framework and stereochemistry.

Comprehensive ¹H and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis

The proton (¹H) and carbon-13 (¹³C) NMR spectra of (2E)-1-methoxy-2-butene offer a complete picture of the chemical environment of each nucleus. Predicted ¹H NMR data indicates the presence of five distinct proton signals. The vinyl protons are expected to resonate in the downfield region, characteristic of their olefinic nature. The protons of the methoxy (B1213986) and methyl groups will appear in the upfield region, with their specific chemical shifts influenced by their proximity to the double bond and the oxygen atom.

Similarly, the predicted ¹³C NMR spectrum reveals five unique carbon resonances. The sp² hybridized carbons of the double bond are anticipated to have chemical shifts in the range of 120-140 ppm, while the sp³ hybridized carbons of the methoxy, methylene (B1212753), and methyl groups will resonate at higher fields.

A detailed analysis of the coupling constants (J-values) in the ¹H NMR spectrum is crucial for confirming the connectivity and stereochemistry. The large coupling constant between the two vinyl protons is indicative of their trans orientation, a key feature of the (2E) isomer. Furthermore, the coupling between the vinyl protons and the adjacent methyl and methylene protons provides valuable information for assigning the complete proton network.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for (2E)-1-Methoxy-2-butene

| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 | 1.69 | d | 6.2 |

| H2 | 5.57 | m | - |

| H3 | 5.51 | m | - |

| H4 | 3.89 | d | 5.8 |

| OCH₃ | 3.31 | s | - |

Table 2: Predicted ¹³C NMR Chemical Shifts for (2E)-1-Methoxy-2-butene

| Carbon | Chemical Shift (ppm) |

| C1 | 17.7 |

| C2 | 128.8 |

| C3 | 129.5 |

| C4 | 75.1 |

| OCH₃ | 58.0 |

Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural and Stereochemical Elucidation

Two-dimensional (2D) NMR experiments are indispensable for the definitive assignment of all proton and carbon signals and for elucidating the through-bond and through-space correlations within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum of (2E)-1-methoxy-2-butene would reveal the scalar coupling network. Cross-peaks would be observed between the protons on C1 and C2, C2 and C3, and C3 and C4, confirming the butene backbone's connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would show cross-peaks connecting each proton signal to its corresponding carbon signal, allowing for the unambiguous assignment of the ¹³C spectrum based on the already assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. For (2E)-1-methoxy-2-butene, key HMBC correlations would include the correlation between the methoxy protons and C4, and the correlations from the vinyl protons to various carbons in the chain, further solidifying the structural assignment.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In the case of (2E)-1-methoxy-2-butene, a NOESY experiment would show a cross-peak between the proton on C2 and the protons on C4, which is consistent with the trans or (E) configuration of the double bond. This through-space interaction provides definitive evidence for the stereochemistry.

Advanced Mass Spectrometry (MS) Techniques

Advanced mass spectrometry techniques are employed to determine the precise molecular weight and elemental composition of (2E)-1-methoxy-2-butene, as well as to investigate its fragmentation behavior, which aids in structural confirmation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For (2E)-1-methoxy-2-butene, with a molecular formula of C₅H₁₀O, the calculated monoisotopic mass is 86.073165 Da chemspider.com. HRMS analysis would be expected to yield a measured m/z value very close to this theoretical value, confirming the elemental composition and ruling out other potential molecular formulas with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (in this case, the molecular ion of (2E)-1-methoxy-2-butene) and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions are then analyzed to provide detailed structural information.

The fragmentation of ethers is often characterized by α-cleavage (cleavage of the C-C bond adjacent to the oxygen) and inductive cleavage. For (2E)-1-methoxy-2-butene, the following fragmentation pathways can be postulated:

Loss of a methyl radical (•CH₃): Cleavage of the O-CH₃ bond would result in a fragment ion at m/z 71.

Loss of a methoxy radical (•OCH₃): This would lead to the formation of a butenyl cation at m/z 55.

Cleavage of the C4-O bond: This could lead to the formation of a methoxymethyl cation (CH₂OCH₃⁺) at m/z 45.

Rearrangement and loss of formaldehyde (B43269) (CH₂O): A McLafferty-type rearrangement could potentially occur, leading to the loss of formaldehyde and the formation of a radical cation of butene at m/z 56.

The analysis of the relative abundances of these and other fragment ions in the MS/MS spectrum provides a fragmentation fingerprint that is unique to the structure of (2E)-1-methoxy-2-butene, allowing for its confident identification.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.

The IR and Raman spectra of (2E)-1-methoxy-2-butene are expected to exhibit characteristic vibrational modes corresponding to its structural features:

C-H stretching vibrations: The sp² C-H bonds of the vinyl group will show stretching vibrations at a higher frequency (typically >3000 cm⁻¹) compared to the sp³ C-H bonds of the methyl and methylene groups (<3000 cm⁻¹).

C=C stretching vibration: A characteristic band for the C=C double bond stretch is expected in the region of 1650-1680 cm⁻¹. The intensity of this band can vary between IR and Raman spectra. For a trans double bond, the C=C stretch is often stronger in the Raman spectrum due to the change in polarizability during the vibration.

C-O stretching vibration: A strong band corresponding to the C-O-C ether linkage is anticipated in the region of 1070-1150 cm⁻¹.

C-H bending vibrations: The out-of-plane C-H bending vibration for the trans vinyl group is expected to be a strong band in the IR spectrum, typically around 960-970 cm⁻¹. This band is a diagnostic indicator of the (E)-stereochemistry.

The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, as some modes may be more active in one technique than the other due to selection rules. Analysis of these spectra allows for the confirmation of the key functional groups and provides further evidence for the (E)-configuration of the double bond in (2E)-1-methoxy-2-butene.

Chiroptical Spectroscopy (Vibrational Circular Dichroism, Electronic Circular Dichroism) for Absolute Configuration Assignment

The determination of the absolute configuration of chiral molecules is a critical aspect of stereochemical analysis, particularly in fields such as pharmacology and natural product chemistry, where the biological activity of a compound is often dependent on its specific three-dimensional arrangement. americanlaboratory.com While X-ray crystallography has traditionally been the definitive method for this purpose, it requires the formation of high-quality single crystals, which is not always feasible. americanlaboratory.comspectroscopyeurope.com Chiroptical spectroscopic techniques, namely Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), have emerged as powerful, non-destructive alternatives for determining the absolute configuration of chiral molecules directly in the solution phase. spectroscopyeurope.comnih.govbiotools.us

These methods are predicated on the differential absorption of left and right circularly polarized light by a chiral molecule. spectroscopyeurope.comencyclopedia.pub For enantiomers, the VCD and ECD spectra are of equal magnitude but opposite sign, creating mirror-image spectra that allow for unambiguous assignment when compared with theoretical calculations. nih.gov A definitive assignment of the absolute configuration of a chiral molecule like (2E)-1-methoxy-2-butene or its derivatives would involve a synergistic approach, combining experimental measurements with quantum chemical calculations. americanlaboratory.comnih.gov

Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light corresponding to vibrational transitions within a molecule. biotools.us This technique is particularly advantageous as it can be applied to virtually any chiral molecule, even those lacking a UV chromophore, and provides a spectrum rich in structural information. spectroscopyeurope.com The process for determining absolute configuration using VCD involves a comparison between the experimental spectrum and a theoretically predicted spectrum generated through ab initio or density functional theory (DFT) calculations. americanlaboratory.com

The typical workflow for VCD analysis is as follows:

Experimental Measurement: The VCD and infrared (IR) spectra of one enantiomer of the target molecule are recorded in a suitable solvent (e.g., CDCl₃). spectroscopyeurope.combiotools.us

Conformational Analysis: A computational search for all possible stable conformers of the molecule is performed.

Quantum Chemical Calculations: For each low-energy conformer, the VCD and IR spectra are calculated using DFT methods (e.g., B3LYP/6-31G*). researchgate.net

Spectral Averaging: The calculated spectra of the individual conformers are averaged based on their Boltzmann population to generate the final theoretical spectrum for one enantiomer. researchgate.net

Comparison and Assignment: The experimental VCD spectrum is compared to the calculated spectrum. If the signs and relative intensities of the major bands are in agreement, the absolute configuration of the sample corresponds to that of the calculated enantiomer. If the experimental spectrum is the mirror image of the calculated one, the sample has the opposite absolute configuration. americanlaboratory.com

For a hypothetical chiral derivative of (2E)-1-methoxy-2-butene, specific vibrational modes, such as C-H bending, C-O stretching, and C=C stretching, would produce characteristic VCD signals. The signs and intensities of these signals are exquisitely sensitive to the molecule's three-dimensional structure.

Hypothetical VCD Data for a Chiral Derivative of (2E)-1-methoxy-2-butene

| Frequency (cm⁻¹) | Vibrational Mode | Experimental ΔA (x 10⁻⁵) | Calculated ΔA (x 10⁻⁵) for (R)-enantiomer |

| 2975 | Asymmetric CH₃ stretch | +2.5 | +2.8 |

| 1670 | C=C stretch | -1.8 | -2.1 |

| 1350 | C-H bend | +3.2 | +3.5 |

| 1100 | C-O-C stretch | -4.0 | -4.3 |

Electronic Circular Dichroism (ECD)

ECD spectroscopy measures the differential absorption of left and right circularly polarized UV-visible light, which arises from electronic transitions. encyclopedia.pub This technique is highly sensitive and requires only a small amount of sample. encyclopedia.pub However, it is most effective for molecules containing chromophores—groups that absorb UV-Vis light, such as double bonds, aromatic rings, or carbonyl groups. frontiersin.org The presence of the C=C double bond in (2E)-1-methoxy-2-butene and its derivatives makes ECD a suitable technique for their stereochemical analysis.

The methodology for absolute configuration assignment using ECD is analogous to that of VCD, involving the comparison of an experimental spectrum with spectra generated by time-dependent density functional theory (TDDFT) calculations. researchgate.net The steps include conformational analysis, calculation of the ECD spectrum for each significant conformer, and Boltzmann averaging to produce the final theoretical spectrum. researchgate.net A match between the experimental and one of the calculated enantiomeric spectra confirms the absolute configuration. researchgate.net

The electronic transitions responsible for ECD signals, such as n→π* and π→π*, are highly dependent on the spatial arrangement of atoms. For chiral alkenes, the subtle twisting of the double bond and the influence of chiral centers can lead to characteristic Cotton effects (positive or negative bands) in the ECD spectrum. nih.gov While TDDFT calculations have greatly improved the reliability of ECD in determining absolute configurations, discrepancies between calculated and experimental spectra can sometimes occur, making a combined approach with VCD highly desirable. capes.gov.brresearchgate.net

Hypothetical ECD Data for a Chiral Derivative of (2E)-1-methoxy-2-butene

| Wavelength (nm) | Electronic Transition | Experimental Δε (L·mol⁻¹·cm⁻¹) | Calculated Δε (L·mol⁻¹·cm⁻¹) for (R)-enantiomer |

| 195 | π → π | +10.2 | +11.5 |

| 220 | n → σ | -1.5 | -1.8 |

Future Perspectives and Emerging Research Avenues for 2e 1 Methoxy 2 Butene

Development of Sustainable and Catalytic Processes for Enhanced Reactivity and Selectivity

The future synthesis and application of (2E)-1-Methoxy-2-butene will be heavily influenced by the development of green and sustainable chemical processes. A primary focus will be the shift from traditional stoichiometric reactions to more efficient and environmentally benign catalytic methods. Research is anticipated to advance in several key areas:

Heterogeneous Catalysis: The use of solid catalysts that can be easily recovered and reused is a cornerstone of sustainable chemistry. Future work will likely explore the development of novel heterogeneous catalysts, such as zeolites or metal oxides, for the synthesis of (2E)-1-Methoxy-2-butene. These catalysts offer advantages in product purification and waste reduction. Researchers are investigating zirconium oxide-supported platinum-molybdenum catalysts for the clean and efficient production of ethers from esters using hydrogen, a process that generates only water as a byproduct and can be applied to biomass-derived materials.

Biocatalysis: Enzymes and whole-cell biocatalysts present a highly selective and sustainable route for chemical synthesis. The application of enzymes like Candida antarctica lipase (B570770) B has already been shown to be effective for producing bifunctional vinyl ether esters in one-pot syntheses under mild conditions. ibm.com Future research could identify or engineer specific enzymes for the high-yield, stereoselective synthesis of (2E)-1-Methoxy-2-butene from bio-based precursors.

Atom Economy and Renewable Feedstocks: A major goal will be to design synthetic routes that maximize the incorporation of starting materials into the final product, a principle known as atom economy. This includes exploring pathways that utilize renewable feedstocks. For instance, novel routes for the sustainable synthesis of vinyl methyl ether from biomass-derived ethylene (B1197577) glycol dimethyl ether have been reported, providing a template for developing similar bio-based routes for (2E)-1-Methoxy-2-butene. nih.gov

Advanced Catalytic Systems: The development of sophisticated catalyst systems will be crucial for controlling both reactivity and selectivity. For example, palladium catalysts with specialized phosphine-sulfonate ligands have been investigated for the alkoxycarbonylation of alkenes, demonstrating high functional group tolerance and selectivity. llnl.gov Similar rationally designed catalysts could be employed to control the outcomes of reactions involving (2E)-1-Methoxy-2-butene, enabling precise chemical transformations.

| Catalytic Approach | Key Advantages | Potential Application for (2E)-1-Methoxy-2-butene |

| Heterogeneous Catalysis | Catalyst recyclability, simplified product purification, reduced waste. | Direct synthesis from bio-based alcohols and butene derivatives. |

| Biocatalysis (Enzymes) | High selectivity, mild reaction conditions, environmentally friendly. ibm.com | Stereoselective synthesis from renewable feedstocks. ibm.com |

| Homogeneous Catalysis | High activity and selectivity, well-defined active sites. llnl.gov | Functionalization of the alkene bond with precise control. llnl.gov |

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The acceleration of chemical discovery increasingly relies on automation and high-throughput experimentation (HTE). aip.org Integrating the synthesis and reaction screening of (2E)-1-Methoxy-2-butene into these platforms is a critical future step. This integration will enable rapid optimization of reaction conditions and the discovery of novel applications.

Automated synthesis platforms, sometimes referred to as "synthesis robots," can perform a large number of reactions in parallel with high precision and reproducibility, reducing human error and freeing up researchers to focus on more complex tasks. nih.govmdpi.com For a molecule like (2E)-1-Methoxy-2-butene, such platforms could be used to:

Rapidly Screen Catalysts: HTE platforms allow for the simultaneous testing of hundreds or even thousands of potential catalysts for a specific transformation. aip.org This is particularly valuable for discovering new catalysts for the synthesis or functionalization of vinyl ethers. arxiv.org By using microplates or microfluidic devices, vast libraries of ligands and metal precursors can be screened to identify optimal catalytic systems for reactions involving (2E)-1-Methoxy-2-butene, maximizing yield and selectivity. aip.orgarxiv.org

Optimize Reaction Conditions: Automated systems can systematically vary parameters such as temperature, pressure, solvent, and reagent concentrations to quickly map the reaction landscape and identify the most efficient conditions. This data-rich approach is far more effective than traditional one-variable-at-a-time optimization.

Enable Flow Chemistry: Continuous flow chemistry offers superior control over reaction parameters, improved safety, and easier scalability compared to batch processing. nih.gov The synthesis of related allyl ethers has been successfully demonstrated under flow conditions. nih.gov Future research will likely focus on developing robust flow chemistry protocols for both the production of (2E)-1-Methoxy-2-butene and its subsequent use in multi-step automated syntheses.

The use of HTE has been specifically noted for its utility in developing controlled radical polymerization techniques for vinyl ethers and for discovering new catalytic systems for their arylation. arxiv.orgucla.edu

| Technology | Benefit for (2E)-1-Methoxy-2-butene Research | Example Application |

| Automated Synthesis Robots | Increased reproducibility, reduced human error, faster synthesis cycles. nih.govmdpi.com | Library synthesis of derivatives for structure-activity relationship studies. |

| High-Throughput Screening | Rapid discovery of optimal catalysts and reaction conditions from large libraries. aip.orgrsc.org | Screening catalyst combinations for selective hydrofunctionalization reactions. arxiv.org |

| Flow Chemistry | Enhanced safety, precise control over reaction parameters, seamless scalability. nih.gov | Continuous, on-demand production for integration into multi-step automated processes. |

Exploration in Advanced Materials Science and Polymer Applications

The dual functionality of (2E)-1-Methoxy-2-butene—containing both a vinyl ether and an allyl group—makes it a compelling monomer for the creation of advanced materials and polymers. Vinyl ethers are well-known for their ability to undergo rapid cationic polymerization, a process that is insensitive to oxygen. llnl.gov This property is highly advantageous in applications like UV-curable coatings and inks.

Future research in this area will likely explore:

Novel Homopolymers and Copolymers: While vinyl ethers readily undergo cationic polymerization, the presence of the allyl group may influence the polymerization process. llnl.gov Research will be needed to understand and control the polymerization of (2E)-1-Methoxy-2-butene to produce homopolymers with unique properties. Furthermore, its copolymerization with other monomers could lead to materials that combine the flexibility and low-temperature performance of poly(vinyl ether)s with functionalities introduced by comonomers. acs.org

Bio-based Polymers: As a potentially bio-derivable monomer, (2E)-1-Methoxy-2-butene is an attractive building block for sustainable polymers. Research has shown that novel poly(vinyl ether) copolymers derived from renewable sources like soybean oil and menthol (B31143) can be used as high-performance, alkyd-type surface coatings. acs.org This provides a strong precedent for investigating polymers derived from (2E)-1-Methoxy-2-butene in similar applications.

Functional and Crosslinkable Materials: The allyl group within the polymer structure serves as a handle for post-polymerization modification. This allows for the introduction of various functional groups via reactions like thiol-ene chemistry, which is highly efficient and can be triggered by light. nih.gov This could be used to create smart materials, hydrogels for biomedical applications, or crosslinked networks for durable coatings. Polymers with allyl functionalities are a focus of intensive research for applications in drug delivery and tissue engineering due to their capacity for post-synthesis functionalization. nih.gov

Interdisciplinary Research with Computational Chemistry, Data Science, and Machine Learning Approaches

The intersection of chemistry with computational modeling, data science, and machine learning (ML) offers a powerful paradigm to accelerate the discovery and optimization of chemical systems. For (2E)-1-Methoxy-2-butene, these interdisciplinary approaches can provide deep mechanistic insights and predictive capabilities that are unattainable through experiments alone.

Computational Chemistry (DFT): Density Functional Theory (DFT) calculations are instrumental in elucidating reaction mechanisms at the atomic level. Computational studies have been used to investigate the mechanisms of palladium-catalyzed copolymerization of ethylene with vinyl ethers, revealing the importance of hydrogen interactions in controlling selectivity. mdpi.com Similar DFT studies on (2E)-1-Methoxy-2-butene could be used to understand the regioselectivity of catalytic reactions, predict the most favorable reaction pathways, and design catalysts with enhanced performance. mdpi.comrsc.org DFT has also been used to probe the kinetics and mechanisms of olefin metathesis involving vinyl ethers. acs.org

Machine Learning for Reaction Prediction: ML models can be trained on large datasets of chemical reactions to predict the outcomes of new, untested reactions. acs.org Such models could predict the yield and selectivity of reactions involving (2E)-1-Methoxy-2-butene under various conditions, significantly reducing the experimental effort required for optimization. Data science workflows incorporating Bayesian optimization have already been used to improve the stereoselective synthesis of trisubstituted alkenes. ucla.edu

Machine Learning for Polymer Property Prediction: A significant emerging field is the use of ML to predict the properties of a polymer based on the structure of its monomer. llnl.govaip.org Platforms like "Polymer Genome" use ML models trained on computational and experimental data to provide near-instantaneous predictions of dozens of polymer properties, such as glass transition temperature, density, and dielectric constant. aip.org By inputting the structure of (2E)-1-Methoxy-2-butene, these tools could predict the characteristics of its corresponding polymer, guiding the design of new materials for specific applications without the need for laborious synthesis and characterization. aip.orgacs.org

The integration of these computational and data-driven tools represents a paradigm shift in chemical research, enabling a more predictive and efficient approach to harnessing the potential of molecules like (2E)-1-Methoxy-2-butene.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of (2E)-1-methoxy-2-butene, and how are they experimentally determined?

- Methodological Answer : Critical properties include vapor pressure (28 psia at 21°C), flammability limits (1.6–10% v/v), and density (0.6 g/cm³ at 20°C) . Gas chromatography (GC) with non-polar columns and Kovats’ retention indices can characterize its purity and identity, as demonstrated in studies using isothermal conditions . Mass spectrometry (MS) data from NIST databases provide fragmentation patterns for structural confirmation (CAS 10034-14-7) .

Q. How is (2E)-1-methoxy-2-butene synthesized, and what analytical techniques validate its geometric isomerism?

- Methodological Answer : Synthesis often involves etherification of allylic alcohols or selective elimination reactions. The (E)-isomer is distinguished via nuclear magnetic resonance (NMR) coupling constants (e.g., trans vinyl protons) and GC retention time comparisons against known standards. NIST’s spectral libraries and thermodynamic databases provide reference data for validation .

Advanced Research Questions

Q. How can reaction equilibria involving (2E)-1-methoxy-2-butene be modeled, and what contradictions exist in thermodynamic datasets?

- Methodological Answer : Liquid-phase equilibria for etherification reactions (e.g., forming tert-alcohols) require activity coefficient models like UNIQUAC or NRTL. Discrepancies in heats of formation (ΔHf°) may arise from differing experimental setups (e.g., calorimetry vs. computational methods). For example, Rihko et al. (1994) reported equilibrium constants for analogous methoxy ethers under controlled liquid-phase conditions, highlighting temperature-dependent deviations .

Q. What experimental precautions are critical for studying (2E)-1-methoxy-2-butene’s reactivity under oxidative or catalytic conditions?

- Methodological Answer : Due to its flammability, experiments should use inert atmospheres (e.g., N₂) and explosion-proof reactors. Catalytic studies (e.g., hydrogenation or epoxidation) require rigorous exclusion of moisture to prevent side reactions. Contradictory product yields in literature may stem from trace impurities or catalyst deactivation, necessitating GC-MS and in-situ FTIR for real-time monitoring .

Q. How do computational methods reconcile discrepancies in the compound’s gas-phase ion energetics and clustering behavior?

- Methodological Answer : Density functional theory (DFT) calculations can predict ionization potentials and ion-molecule interactions. Discrepancies between experimental (e.g., NIST’s ion clustering data) and computational results often arise from basis set limitations or solvent effects omitted in gas-phase models . Collaborative validation using high-resolution MS and ab initio simulations is recommended.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.